1,1'-Binaphthalene, 7,7'-dimethyl- 1,1'-Binaphthalene, 7,7'-dimethyl-
Brand Name: Vulcanchem
CAS No.: 34003-80-0
VCID: VC21328548
InChI: InChI=1S/C22H18/c1-15-9-11-17-5-3-7-19(21(17)13-15)20-8-4-6-18-12-10-16(2)14-22(18)20/h3-14H,1-2H3
SMILES: CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1
Molecular Formula: C22H18
Molecular Weight: 282.4 g/mol

1,1'-Binaphthalene, 7,7'-dimethyl-

CAS No.: 34003-80-0

Cat. No.: VC21328548

Molecular Formula: C22H18

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Binaphthalene, 7,7'-dimethyl- - 34003-80-0

Specification

CAS No. 34003-80-0
Molecular Formula C22H18
Molecular Weight 282.4 g/mol
IUPAC Name 7-methyl-1-(7-methylnaphthalen-1-yl)naphthalene
Standard InChI InChI=1S/C22H18/c1-15-9-11-17-5-3-7-19(21(17)13-15)20-8-4-6-18-12-10-16(2)14-22(18)20/h3-14H,1-2H3
Standard InChI Key HMKJGOVDFSDYFG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1
Canonical SMILES CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1

Introduction

Chemical Identity and Nomenclature

1,1'-Binaphthalene, 7,7'-dimethyl- belongs to the binaphthalene family of compounds, characterized by two naphthalene rings connected through a single bond at the 1,1' positions. The compound features two methyl groups at the 7,7' positions of the naphthalene rings, giving it distinct structural and chemical properties.

The compound is identified through several naming conventions and identifiers:

ParameterValue
Primary Name1,1'-Binaphthalene, 7,7'-dimethyl-
Alternative Name8,8'-bis[2-methylnaphthalene]
CAS Registry Number34003-80-0
Molecular FormulaC₂₂H₁₈
Other IdentifiersDTXSID50187613, ZINC2077557, MCULE-4183824849, AB-131/42301336

The presence of multiple synonyms in chemical databases indicates the compound's recognition across various chemical indexing systems, though research literature specifically addressing this compound appears limited .

Structural Characteristics

The structure of 1,1'-Binaphthalene, 7,7'-dimethyl- consists of two methylated naphthalene units connected through a single bond between the 1-position carbon atoms of each naphthalene ring. The methyl groups are positioned at the 7-positions of each naphthalene unit.

This arrangement creates a molecule with:

  • A biaryl axis with potential for rotational restriction

  • Methyl substituents that may influence electronic properties and reactivity

  • An extended π-conjugated system spanning both naphthalene units

  • Potential for axial chirality depending on rotational barriers around the central bond

The structural configuration contributes to the compound's unique physical and chemical properties, potentially influencing its behavior in various chemical reactions and applications.

Physical and Chemical Properties

The physical and chemical properties of 1,1'-Binaphthalene, 7,7'-dimethyl- determine its behavior in different environments and its potential applications. The following table summarizes the known and computed properties:

PropertyValue
Molecular Weight282.4 g/mol
XLogP36.8
Rotatable Bond Count1
Exact Mass282.140850574
Monoisotopic Mass282.140850574
Heavy Atom Count22
Complexity336
Covalently-Bonded Unit Count1

The relatively high XLogP3 value of 6.8 indicates significant lipophilicity, suggesting poor water solubility but good solubility in non-polar organic solvents . With only one rotatable bond, the molecule likely exhibits conformational rigidity, which may influence its reactivity and binding properties in various applications.

Comparative Analysis with Related Compounds

While search results contain limited information about direct research on 1,1'-Binaphthalene, 7,7'-dimethyl-, comparing it with better-studied binaphthalene derivatives provides context for understanding its potential properties and applications.

The perylene derivatives described in one search result represent extended polycyclic aromatic systems with applications in materials science . Similar extended conjugation exists in 1,1'-Binaphthalene, 7,7'-dimethyl-, though to a lesser extent, suggesting potential analogous but distinct properties.

Structural Comparison with Similar Compounds

CompoundKey Structural DifferencesPotential Impact on Properties
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene)Contains phosphine groups at 2,2' positions rather than methyl groups at 7,7'Higher coordination ability, useful as ligand in catalysis
BINOL (1,1'-bi-2-naphthol)Contains hydroxyl groups at 2,2' positions, no methyl groupsHigher polarity, hydrogen bonding capability
1,1'-Binaphthalene (unsubstituted)Lacks methyl substituentsDifferent electronic properties, potentially different packing in solid state

Analytical Considerations

For researchers working with 1,1'-Binaphthalene, 7,7'-dimethyl-, several analytical techniques would be valuable for characterization:

  • NMR spectroscopy (¹H and ¹³C) to confirm structure and purity

  • Mass spectrometry to verify molecular weight and fragmentation pattern

  • Single-crystal X-ray diffraction to determine solid-state conformation

  • UV-Vis spectroscopy to characterize electronic transitions

  • Circular dichroism if chiral resolution is attempted

Research Gaps and Future Directions

The limited information available in scientific literature about 1,1'-Binaphthalene, 7,7'-dimethyl- points to several research opportunities:

  • Detailed synthetic methodologies focusing on efficient and selective preparation

  • Investigation of rotational barriers and potential atropisomerism

  • Exploration of functionalization patterns to create derivatives

  • Evaluation of potential applications in catalysis, materials science, or medicinal chemistry

  • Comprehensive characterization of photophysical properties

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